

Application Notes and Protocols for Measuring Elvitegravir Potency in Cell-Based Assays

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Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 11*

Cat. No.: *B186319*

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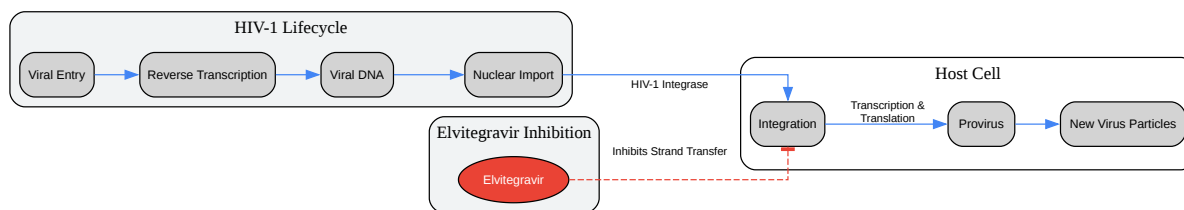
For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.^{[1][2]} It specifically targets the strand transfer step in the integration of viral DNA into the host cell genome.^{[3][4]} Accurate measurement of Elvitegravir's potency is crucial for drug development, resistance monitoring, and basic research. This document provides detailed application notes and protocols for various cell-based assays to determine the in vitro efficacy of Elvitegravir.

Mechanism of Action

Elvitegravir functions by binding to the HIV-1 integrase-viral DNA complex, preventing the joining of viral DNA ends to the host DNA.^[3] This action blocks the formation of the HIV-1 provirus, thereby halting the propagation of the viral infection.^[2] The primary mechanism is the inhibition of the strand transfer reaction.^{[3][4]}



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Caption: Mechanism of Elvitegravir action on the HIV-1 lifecycle.

Quantitative Data Summary

The potency of Elvitegravir is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).^{[5][6][7]} These values can vary depending on the cell type, viral strain, and assay format.

Parameter	Cell Line/Type	Virus Strain	Value (nM)	Assay Type	Reference
EC50	PBMCs	HIV-1	0.51	-	[8]
EC50	MT-4 cells	HIV-1	0.71	-	[8]
EC50	MT-4 cells	HIV-1 IIIB	0.83	Cytopathic Effect Inhibition	[9]
EC50	MT-2 cells	HIV-1 variants	Varies	p24 Production	[10]
IC50	-	HIV-1 Integrase	7.2	Enzymatic Assay	[11]
IC50	-	HIV-1 IIIB	0.7	-	[9]
IC50	-	HIV-2 EHO	2.8	-	[9]
IC50	-	HIV-2 ROD	1.4	-	[9]
IC90	-	HIV-1 Integrase	975	Enzymatic Assay	
CC50	PBMCs	-	4600	MTT Assay	[10]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Here we provide detailed protocols for commonly used cell-based assays to measure Elvitegravir potency.

HIV-1 p24 Antigen Production Assay in MT-2 Cells

This assay quantifies the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct measure of viral replication.

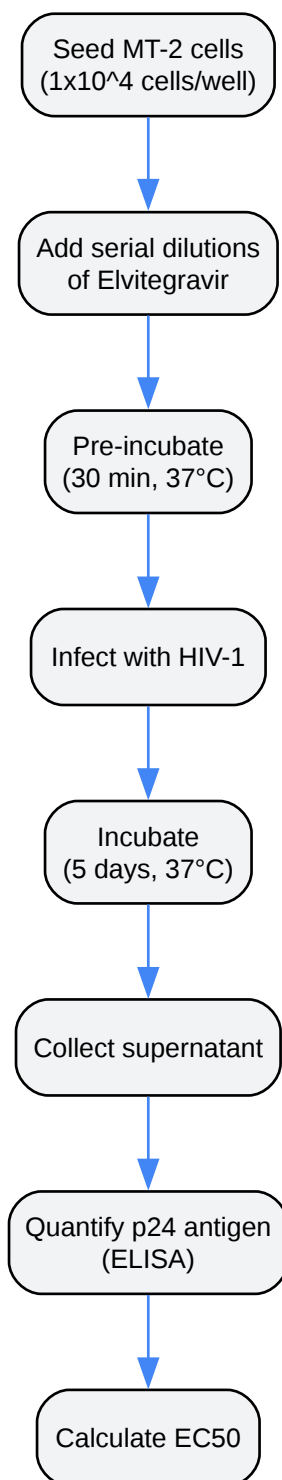
Materials:

- MT-2 cells[12]
- HIV-1 viral stock (e.g., NL4-3)
- Elvitegravir
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- HIV-1 p24 ELISA kit
- CO2 incubator (37°C, 5% CO2)

Protocol:

- Seed MT-2 cells at a density of 1×10^4 cells/well in a 96-well plate in 100 μ L of complete medium.[13]
- Prepare serial dilutions of Elvitegravir in complete medium.
- Add 50 μ L of the diluted Elvitegravir to the appropriate wells. Include wells with no drug as a positive control and uninfected cells as a negative control.
- Incubate the plate for 30 minutes at 37°C.[13]
- Infect the cells by adding 50 μ L of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 500 TCID50) to each well, except for the negative control wells.[13]
- Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[13]
- After incubation, centrifuge the plate to pellet the cells.
- Collect 100 μ L of the supernatant from each well.[13]
- Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

- Calculate the EC50 value by plotting the percentage of p24 inhibition against the log concentration of Elvitegravir and fitting the data to a dose-response curve.



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Caption: Workflow for the HIV-1 p24 antigen production assay.

TZM-bl Luciferase Reporter Gene Assay

This assay utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene. Upon HIV-1 infection and Tat expression, the luciferase gene is activated, and its activity can be measured as a proxy for viral entry and replication.

Materials:

- TZM-bl cells
- HIV-1 viral stock (e.g., AD8 strain)[[13](#)]
- Elvitegravir
- Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates (white, clear bottom)
- Luciferase assay reagent
- Luminometer

Protocol:

- Seed TZM-bl cells at a density of 1×10^4 cells/well in a 96-well plate and incubate overnight.[[13](#)]
- Prepare two-fold serial dilutions of Elvitegravir in complete medium.[[13](#)]
- Remove the culture medium from the cells and add 100 μ L of the diluted Elvitegravir.
- Incubate for 30 minutes at 37°C.[[13](#)]
- Add 50 μ L of HIV-1 stock (e.g., 500 TCID₅₀) to each well.[[13](#)]
- Incubate the plate for 48 hours at 37°C.[[13](#)]

- Remove the medium and wash the cells three times with 200 μ L of PBS.[13]
- Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.[13]
- Read the luminescence on a luminometer.
- Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of Elvitegravir.

Cell Viability/Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of Elvitegravir to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Target cells (e.g., PBMCs, MT-2)
- Elvitegravir
- Complete culture medium
- 96-well cell culture plates
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

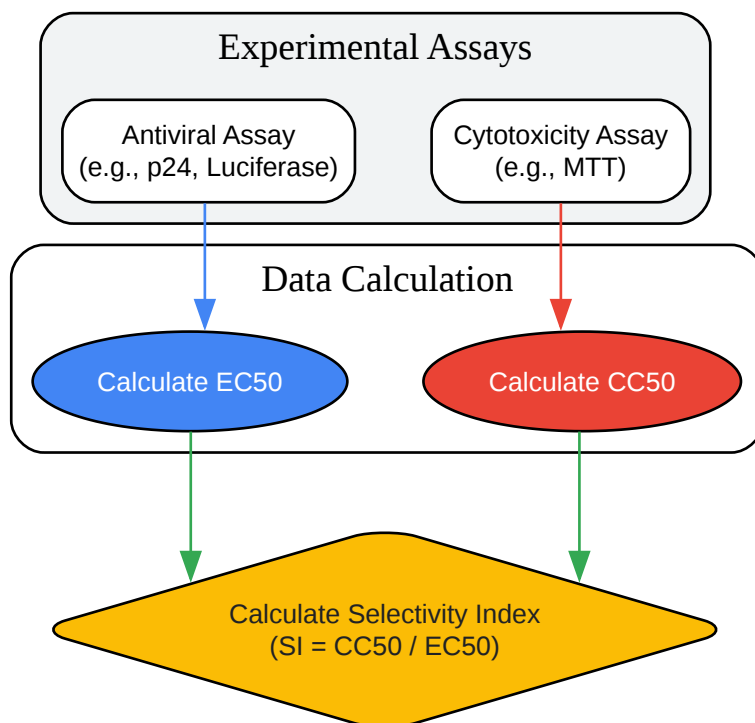
Protocol:

- Seed cells in a 96-well plate at the same density as in the antiviral assays.
- Add serial dilutions of Elvitegravir to the wells.
- Incubate for the same duration as the corresponding antiviral assay.

- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of Elvitegravir.

Data Analysis and Interpretation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 ($SI = CC50 / EC50$). A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that cause cellular toxicity.



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Caption: Logical flow for data analysis and interpretation.

Conclusion

The cell-based assays described in this document provide robust and reliable methods for determining the in vitro potency of Elvitegravir. The choice of assay may depend on the specific research question, available resources, and the cell types of interest. Consistent experimental conditions and appropriate data analysis are critical for obtaining accurate and reproducible results.

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